3,6-Bis(2-(4-methylpiperazin-1-yl)ethoxy)acridine
Overview
Description
3,6-Bis(2-(4-methylpiperazin-1-yl)ethoxy)acridine is a heterocyclic compound with the molecular formula C27H37N5O2 and a molecular weight of 463.62 g/mol . This compound is characterized by the presence of an acridine core substituted with two 2-(4-methylpiperazin-1-yl)ethoxy groups. It is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 3,6-Bis(2-(4-methylpiperazin-1-yl)ethoxy)acridine typically involves the reaction of acridine derivatives with 2-(4-methylpiperazin-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3,6-Bis(2-(4-methylpiperazin-1-yl)ethoxy)acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,6-Bis(2-(4-methylpiperazin-1-yl)ethoxy)acridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,6-Bis(2-(4-methylpiperazin-1-yl)ethoxy)acridine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to potential antimicrobial and anticancer effects .
Comparison with Similar Compounds
3,6-Bis(2-(4-methylpiperazin-1-yl)ethoxy)acridine can be compared with other acridine derivatives, such as:
Acridine Orange: A well-known nucleic acid-selective fluorescent cationic dye.
Proflavine: An acridine derivative with antiseptic properties.
Amsacrine: An antineoplastic agent used in cancer treatment.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3,6-bis[2-(4-methylpiperazin-1-yl)ethoxy]acridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N5O2/c1-29-7-11-31(12-8-29)15-17-33-24-5-3-22-19-23-4-6-25(21-27(23)28-26(22)20-24)34-18-16-32-13-9-30(2)10-14-32/h3-6,19-21H,7-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINZZKOLAFNURT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)OCCN5CCN(CC5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608623 | |
Record name | 3,6-Bis[2-(4-methylpiperazin-1-yl)ethoxy]acridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20608623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81541-35-7 | |
Record name | 3,6-Bis[2-(4-methylpiperazin-1-yl)ethoxy]acridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20608623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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